molecular formula C18H15N B14623797 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- CAS No. 57807-58-6

1H-Pyrrole, 1-ethenyl-2,3-diphenyl-

Katalognummer: B14623797
CAS-Nummer: 57807-58-6
Molekulargewicht: 245.3 g/mol
InChI-Schlüssel: QUPFOQKWPYCUQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole, 1-ethenyl-2,3-diphenyl- is a heterocyclic aromatic organic compound. Pyrroles are known for their five-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of ethenyl and diphenyl substituents at the 1, 2, and 3 positions of the pyrrole ring, respectively. Pyrroles are significant in various fields due to their unique chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- can be achieved through several methods:

    Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Hantzsch Synthesis: This involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia.

    Knorr Synthesis: This method uses β-ketoesters and α-aminoketones.

Industrial production methods may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1H-Pyrrole, 1-ethenyl-2,3-diphenyl- undergoes various chemical reactions:

    Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.

    Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.

    Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole, 1-ethenyl-2,3-diphenyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- involves its interaction with molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrole, 1-ethenyl-2,3-diphenyl- can be compared with other similar compounds:

The uniqueness of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

57807-58-6

Molekularformel

C18H15N

Molekulargewicht

245.3 g/mol

IUPAC-Name

1-ethenyl-2,3-diphenylpyrrole

InChI

InChI=1S/C18H15N/c1-2-19-14-13-17(15-9-5-3-6-10-15)18(19)16-11-7-4-8-12-16/h2-14H,1H2

InChI-Schlüssel

QUPFOQKWPYCUQL-UHFFFAOYSA-N

Kanonische SMILES

C=CN1C=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.